molecular formula C9H10Cl2N2 B13009371 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride

Cat. No.: B13009371
M. Wt: 217.09 g/mol
InChI Key: GVZVAMAWCLEEEL-UHFFFAOYSA-N
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Description

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position . The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.

Scientific Research Applications

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several applications in scientific research:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the fused pyridine-pyrrole ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-6-5-11-9-8(6)3-2-7(4-10)12-9;/h2-3,5H,4H2,1H3,(H,11,12);1H

InChI Key

GVZVAMAWCLEEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)CCl.Cl

Origin of Product

United States

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